1-(P-tolylthio)cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H14O2S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c1-9-3-5-10(6-4-9)15-12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
OPUAFMSDSWBOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2(CCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Cyclobutane Derivatives
The primary synthetic route involves reacting p-tolylthiol or its derivatives with cyclobutane-1-carboxylic acid or cyclobutane-based electrophiles under nucleophilic substitution conditions. This method effectively installs the p-tolylthio group onto the cyclobutane ring at the 1-position, forming the target compound.
Typical solvents include tetrahydrofuran (THF) or greener alternatives such as 2-methyl tetrahydrofuran (2Me-THF), which have been shown to provide good yields and reduce environmental impact.
Acidic or basic catalysts may be employed to facilitate the substitution, with Amberlyst-type acid resins (e.g., AR-15, AR-35) being effective heterogeneous catalysts for related arylthio-cyclopropyl carbonyl syntheses, suggesting potential applicability to cyclobutane systems.
Stepwise Synthesis via Cyclobutane Carbonyl Precursors
A synthetic route to cyclobutane carboxylic acid derivatives involves the preparation of 3-oxo-1-cyclobutane-carboxylic acid intermediates, which can be functionalized further to introduce the p-tolylthio group.
This method starts from accessible raw materials such as 3-dichloroacetone and malonate esters, undergoing ketol formation, cyclization, and hydrolysis under mild acidic conditions to yield the cyclobutane carboxylic acid core.
Subsequent thiolation steps can then be performed to attach the p-tolylthio substituent, although specific thiolation conditions for this intermediate are less documented and may require optimization.
Reaction Conditions and Purification
Research Findings and Analytical Data
NMR spectroscopy is critical for confirming the substitution pattern on the cyclobutane ring and the presence of the p-tolylthio group. Characteristic aromatic proton signals and carboxylic acid proton shifts provide evidence of successful synthesis.
Infrared spectroscopy confirms the presence of the carboxylic acid (broad O–H stretch around 2500–3300 cm⁻¹ and C=O stretch near 1700 cm⁻¹) and thioether functionalities (C–S stretching vibrations).
Mass spectrometry and elemental analysis further validate the molecular formula C12H14O2S and molecular weight (~222.3 g/mol).
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Cyclobutane-1-carboxylic acid derivatives + p-tolylthiol | THF or 2Me-THF, acid resin catalysts, room temp | Mild, efficient, scalable | Requires purification steps |
| Stepwise synthesis via ketol intermediate | 3-dichloroacetone + malonate esters | Acidic hydrolysis, cyclization | Uses inexpensive raw materials, mild conditions | Multi-step, less direct |
| Continuous-flow synthesis | Cyclobutane derivative + arylthiol | Packed acid resin column, syringe pumps | High control, reproducibility | Requires specialized equipment |
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group readily undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or introducing protective groups for further synthetic transformations.
Typical Conditions :
-
Catalyst : Sulfuric acid or thionyl chloride (SOCl₂)
-
Solvent : Methanol, ethanol, or dichloromethane
-
Temperature : Reflux (60–80°C)
In a representative procedure, treatment with SOCl₂ converts the acid to its acyl chloride intermediate, which reacts with methanol to yield the methyl ester derivative . Yields for analogous cyclobutane-carboxylic esters range from 75–92% , depending on steric and electronic factors .
Acid Chloride Formation
The carboxylic acid is converted to its reactive acid chloride using thionyl chloride or oxalyl chloride. This intermediate serves as a precursor for amides, anhydrides, or ketones.
Example Reaction :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 2–4 hours |
| Yield | 85–90% |
| Purity (HPLC) | >95% |
This transformation is pivotal for subsequent nucleophilic acyl substitution reactions .
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF).
Mechanism :
Conditions :
-
Solvent : Dry THF or diethyl ether
-
Temperature : 0°C to room temperature
Yields for analogous cyclobutane reductions exceed 80% , though steric hindrance from the thioether group may slightly reduce efficiency .
Thioether Reactivity
The p-tolylthio group participates in oxidation and nucleophilic substitution:
Oxidation to Sulfone
Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioether to a sulfone:
Optimized Conditions :
| Oxidizing Agent | Solvent | Temperature | Conversion |
|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0°C → RT | >95% |
This modification enhances electrophilicity for downstream reactions .
Nucleophilic Substitution
The sulfur atom can act as a leaving group in SN2 reactions. For example, displacement with amines generates cyclobutane-1-carboxamides:
Key Observations :
-
Reactions proceed efficiently with primary amines but slower with bulky secondary amines.
-
Yields range from 60–78% for electron-deficient thioethers .
Cyclization and Ring-Opening Reactions
The strained cyclobutane ring undergoes thermal or acid-catalyzed ring-opening. In one study, acid-catalyzed treatment with thiols induced ring contraction to cyclopropane derivatives :
Representative Pathway :
Experimental Data :
| Thiol Substituent | Solvent | Conversion | Yield |
|---|---|---|---|
| 4-Methylphenyl | 2Me-THF | 94% | 92% |
| 4-Nitrobenzene | THF | 60% | 60% |
This reactivity is exploited in synthesizing complex carbocycles .
Comparative Reaction Efficiency
The table below summarizes key reactions and their efficiency:
Mechanistic Insights
-
Steric Effects : The cyclobutane ring imposes steric constraints, slowing reactions at the carboxylic acid group compared to linear analogs.
-
Electronic Effects : The electron-donating p-tolyl group stabilizes the thioether sulfur, moderating its nucleophilicity .
This compound’s versatility in organic synthesis underscores its value in pharmaceutical and materials science research.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential bioactivity, making it a candidate for drug development. Compounds with similar structures have been investigated for their pharmacological properties, including:
- Antimicrobial Activity : Research indicates that thioether-containing compounds can exhibit antimicrobial properties, which could be explored further with 1-(P-tolylthio)cyclobutane-1-carboxylic acid.
- Anticancer Properties : The cyclobutane core is found in various natural products with anticancer activity, suggesting that derivatives of this compound may also possess similar effects.
Organic Synthesis
The compound serves as an intermediate in organic synthesis due to its ability to undergo various transformations. It can be used to synthesize more complex molecules through:
- Nucleophilic Substitution Reactions : The presence of the carboxylic acid group allows for nucleophilic attack, leading to the formation of new carbon-carbon bonds.
- Formation of Cyclic Compounds : Its cyclobutane structure can facilitate the creation of other cyclic compounds through ring-opening reactions.
Case Study 1: Antimicrobial Activity Assessment
A study investigated the antimicrobial properties of thioether-containing compounds, including derivatives of this compound. The results indicated significant inhibition against various bacterial strains, highlighting its potential as an antimicrobial agent.
Case Study 2: Synthesis of Novel Drug Candidates
In a recent synthesis project, researchers utilized this compound as an intermediate to develop novel drug candidates targeting specific cancer types. The synthesized compounds exhibited promising cytotoxicity in vitro, warranting further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(P-tolylthio)cyclobutane-1-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The p-tolylthio group can enhance the compound’s binding affinity to certain targets, while the cyclobutane ring can provide structural rigidity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Acidity
The nature of substituents on the cyclobutane ring critically impacts the compound’s acidity, solubility, and reactivity. Below is a comparative analysis of key analogs:
1-(3,5-Dimethylphenyl)cyclobutane-1-carboxylic Acid
- Substituent : 3,5-Dimethylphenyl (sterically bulky, electron-donating).
- Key Properties : The bulky dimethylphenyl group increases steric hindrance, modulating reactivity in decarboxylation and esterification. The electron-donating methyl groups slightly reduce carboxylic acid acidity compared to unsubstituted analogs .
1-Benzylcyclobutane-1-carboxylic Acid
- Substituent : Benzyl (aromatic, moderate steric bulk).
- Key Properties : The benzyl group enhances lipophilicity but lacks the electron-rich sulfur atom found in the p-tolylthio derivative. This difference may reduce nucleophilic interactions in reactions involving thioether-containing compounds .
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid
- Substituent : 4-Methoxyphenyl (electron-donating) + 3-oxo group.
- Key Properties : The methoxy group increases electron density on the aromatic ring, while the ketone at the 3-position introduces additional polarity and reactivity. This compound exhibits high purity (99.78% by HPLC) and stability as a solid .
1-(Cyanomethyl)cyclobutane-1-carboxylic Acid
- Substituent: Cyanomethyl (electron-withdrawing).
- This contrasts with the p-tolylthio group, which is electron-donating via sulfur’s lone pairs .
1-(4-Chlorophenyl)cyclobutane-1-carboxylic Acid
- Substituent : 4-Chlorophenyl (electron-withdrawing).
- Key Properties : The chloro group enhances acidity due to its inductive electron-withdrawing effect. This compound’s melting point (80–82°C) suggests higher crystallinity compared to sulfur-containing analogs .
Structural and Electronic Comparisons
Biological Activity
1-(P-tolylthio)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₂H₁₄O₂S
- Molecular Weight : 222.31 g/mol
- Structural Characteristics : The compound features a cyclobutane ring with a p-tolylthio group and a carboxylic acid functional group, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, antioxidant, and anticancer properties. The following sections detail specific findings related to this compound.
Antimicrobial Activity
Studies on related cyclic carboxylic acids suggest that structural attributes influence antimicrobial efficacy. For instance, the presence of electron-donating groups like the p-tolylthio can enhance the compound's ability to interact with microbial cell membranes, potentially leading to increased antimicrobial activity .
Comparative Antimicrobial Efficacy
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| Cinnamic Acid | High | |
| Caffeic Acid | Moderate |
Antioxidant Comparisons
| Compound | Antioxidant Activity | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| Rosmarinic Acid | High | |
| Benzoic Acid | Low |
Cytotoxic Activity
Cyclic carboxylic acids have been investigated for their cytotoxic effects against various cancer cell lines. The presence of hydroxyl groups and the overall molecular structure significantly affect cytotoxicity. Although specific data for this compound is sparse, the structural similarities to known cytotoxic agents suggest potential activity .
Cytotoxicity Data
| Compound | Cytotoxicity (IC50) | Cancer Cell Line | Reference |
|---|---|---|---|
| This compound | TBD | TBD | Current Study |
| Caffeic Acid | ~50 µM | MCF-7 | |
| P-coumaric Acid | ~75 µM | HeLa |
Case Studies and Experimental Findings
Recent studies have utilized transannular C–H arylation techniques to synthesize γ-arylated cycloalkane acids, revealing that such modifications could enhance biological activity. This methodology allows for efficient access to structurally diverse compounds that may exhibit significant biological properties .
Q & A
Q. What are the key considerations for synthesizing 1-(p-tolylthio)cyclobutane-1-carboxylic acid at the laboratory scale?
Synthesis requires careful optimization of cyclobutane ring formation and thioether coupling. A validated approach involves coupling a pre-functionalized cyclobutane carboxylic acid with p-toluenethiol using carbodiimide crosslinkers (e.g., DIC) and catalytic DMAP to activate the carboxyl group . Purification via silica chromatography (10–25% EtOAc/hexanes) ensures removal of byproducts like unreacted phthalimide esters . Reaction efficiency depends on steric hindrance from the p-tolyl group, which may necessitate extended reaction times or elevated temperatures .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- HPLC and Mass Spectrometry (MS): Essential for assessing purity and confirming molecular weight. For example, impurities from incomplete thioether coupling can be detected via reversed-phase HPLC .
- NMR Spectroscopy: ¹H and ¹³C NMR resolve the cyclobutane ring’s stereochemistry and confirm the p-tolylthio moiety. Key signals include the cyclobutane protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
- Elemental Analysis: Validates empirical formula accuracy, particularly for sulfur content .
Q. How should researchers handle discrepancies in spectral data between batches?
Batch-to-batch variations in NMR or MS data may arise from residual solvents, salt forms, or stereochemical impurities. To resolve this:
- Repeat analyses under standardized conditions (e.g., deuterated solvent, temperature).
- Compare against a reference batch synthesized with stringent quality controls (e.g., peptide-grade purity protocols) .
- Use 2D NMR (COSY, HSQC) to confirm structural assignments .
Q. What safety protocols are recommended for handling thioether-containing compounds like this?
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., thiophenols).
- PPE: Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
- Storage: In airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How does the steric bulk of the p-tolylthio group influence the compound’s reactivity in nucleophilic substitutions?
The p-tolylthio group introduces steric hindrance, slowing SN2 reactions at the cyclobutane ring. Computational studies (DFT) reveal that the thioether’s electron-donating effects stabilize transition states in electrophilic substitutions but hinder nucleophilic attacks. Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates under acidic/basic conditions) is recommended .
Q. What strategies mitigate racemization during esterification or amidation of the carboxylic acid group?
- Low-Temperature Activation: Use coupling agents like HATU or EDCI at 0–4°C to minimize epimerization.
- Chiral Auxiliaries: Introduce a temporary chiral protecting group (e.g., oxazolidinone) to stabilize the stereocenter .
- Monitoring: Track enantiomeric excess via chiral HPLC or polarimetry after each step .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
Molecular dynamics (MD) simulations and pKa predictions (via COSMO-RS) can model protonation states and hydrolysis pathways. For example, the cyclobutane ring’s strain increases susceptibility to ring-opening at pH < 2 or pH > 10. Experimental validation using accelerated stability testing (40°C, 75% RH) is critical .
Q. What role does the cyclobutane ring play in modulating the compound’s biological activity?
The ring’s conformational rigidity enhances binding affinity to target proteins by reducing entropy loss upon interaction. SAR studies comparing cyclobutane analogs with cyclohexane or linear chains show improved IC₅₀ values in enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported solubility data across studies?
- Standardized Solubility Protocols: Use USP buffers (pH 1.2–7.4) and control temperature (25°C ± 1°C).
- Co-solvency Studies: Evaluate solubility enhancers (e.g., PEG 400, DMSO) for consistency .
- DSC/TGA: Assess polymorphic forms that may affect solubility .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
Table 2: Stability Under Accelerated Conditions
| Condition | Degradation After 4 Weeks | Primary Degradant |
|---|---|---|
| pH 1.2 (HCl) | 12% loss | Ring-opened thiol derivative |
| pH 7.4 (PBS) | 5% loss | Oxidized sulfoxide |
| 40°C/75% RH | 8% loss | Cyclobutane dimerization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
